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Compound of Interest

Compound Name: CEP-5214

Cat. No.: B1684110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the kinase inhibitor CEP-5214, also

known as lestaurtinib, against other kinase inhibitors. Supported by experimental data, this

document is designed to offer a clear perspective on CEP-5214's selectivity profile, aiding in

informed decisions for research and drug development.

CEP-5214 is a multi-targeted tyrosine kinase inhibitor, initially identified as a potent inhibitor of

the FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor

kinase (Trk) family.[1] Its ability to interact with multiple targets underscores the importance of a

comprehensive cross-reactivity profile to understand its therapeutic potential and potential off-

target effects.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of CEP-5214 against a panel of kinases,

with a comparison to other well-characterized kinase inhibitors. The data, presented as IC50

values (the concentration of an inhibitor required for 50% inhibition in vitro), highlights the multi-

targeted nature of CEP-5214.
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Kinase Target
CEP-5214
(Lestaurtinib)
IC50 (nM)

Quizartinib
(AC220) IC50
(nM)

Sunitinib IC50
(nM)

Midostaurin
(PKC412) IC50
(nM)

FLT3 2 - 3[1] 1.1 50 10

JAK2 0.9[2][3][4] >10,000 259 530

TrkA < 25[2][3] - - -

TrkB - - - -

TrkC - - - -

Aurora A 8.1 - - -

Aurora B 2.3 - - -

STAT5

(phosphorylation)
10 - 30[4] - - -

Note: A lower IC50 value indicates higher potency. Data is compiled from various sources and

assay conditions may vary.

Key Signaling Pathways Targeted by CEP-5214
CEP-5214 primarily exerts its effects by inhibiting key signaling pathways crucial for cell

proliferation and survival. The two major pathways affected are the FLT3 signaling pathway and

the JAK/STAT signaling pathway.

FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in

the normal development of hematopoietic stem cells.[5] Upon binding of its ligand, FLT3

dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades,

including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and

inhibit apoptosis.[6][7][8] In certain hematological malignancies, such as Acute Myeloid

Leukemia (AML), mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell

growth.[1][9] CEP-5214's potent inhibition of FLT3 blocks these downstream signals.
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Caption: CEP-5214 inhibits the FLT3 signaling pathway.

JAK/STAT Signaling Pathway
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The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a principal signaling mechanism for a wide array of cytokines and growth factors.[10][11]

Ligand binding to a cytokine receptor leads to the activation of associated JAKs, which then

phosphorylate the receptor, creating docking sites for STAT proteins.[12] Once recruited, STATs

are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the

nucleus, where they act as transcription factors to regulate gene expression involved in cell

growth, differentiation, and immune responses.[12][13] CEP-5214 is a potent inhibitor of JAK2,

thereby disrupting the downstream activation of STAT5.[4]
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Caption: CEP-5214 inhibits the JAK/STAT signaling pathway.
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Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity and potency relies on robust and

reproducible experimental methodologies. The following outlines common biochemical and

cellular assays used in the profiling of compounds like CEP-5214.

Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of an

inhibitor.

Radiometric Assays: Often considered the "gold standard," these assays measure the

transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific

peptide or protein substrate.[14] The amount of incorporated radioactivity is directly

proportional to the kinase activity.

Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that

recognize either the phosphorylated substrate or a tag on the substrate and a labeled

kinase.[14] Inhibition of the kinase leads to a decrease in the FRET signal.

Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring

the amount of ADP produced during the kinase reaction.[14] The ADP is converted to ATP,

which then drives a luciferase-mediated reaction that produces a luminescent signal.

Cellular Kinase Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context,

providing more physiologically relevant data.

Phosphorylation Inhibition Assays: Techniques such as Western blotting or ELISA are used

to measure the phosphorylation status of the target kinase (autophosphorylation) or its

downstream substrates in cells treated with the inhibitor.[14] A reduction in the

phosphorylation signal indicates target engagement and inhibition.

Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the

growth and survival of cancer cell lines that are dependent on the activity of the target
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kinase. A decrease in cell viability is indicative of the inhibitor's efficacy.

The workflow for a typical kinase inhibitor profiling experiment is illustrated below.
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Caption: Workflow for kinase inhibitor profiling.

In conclusion, CEP-5214 (lestaurtinib) is a multi-targeted kinase inhibitor with potent activity

against FLT3, JAK2, and other kinases. Its cross-reactivity profile, as determined by a variety of
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in vitro and cellular assays, provides a critical framework for understanding its biological effects

and guiding its potential therapeutic applications. Researchers should consider this broader

selectivity when designing experiments and interpreting results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684110#cross-reactivity-profiling-of-cep-5214-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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